3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of nano-zinc oxide as a catalyst to achieve regioselective synthesis . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: It is explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-1-phenyl-1H-pyrazole-4-methanol
Uniqueness
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSINBQIDAICII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411719 | |
Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77169-11-0 | |
Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and how do they influence its interactions?
A1: this compound is characterized by a pyrazole ring core with a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxylic acid group at the 4th position. This structure allows for various interactions, such as hydrogen bonding through the carboxylic acid group and pi-stacking interactions with the phenyl ring. For instance, in the copper(II) complex of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group coordinates to the copper ion, demonstrating its ability to act as a ligand. [, ] Additionally, studies have shown that the methyl group in the pyrazole ring can participate in selective binding with acetone through C–H⋯OC interactions. [] These interactions highlight the potential of this scaffold for designing molecules with specific binding properties.
Q2: Can you elaborate on the antibacterial activity observed in this compound derivatives?
A2: Research has shown that both 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (HL) and its copper(II) complex exhibit antibacterial activity. [, ] Specifically, the copper(II) complex demonstrates higher potency than the free acid (HL) against both Gram-positive bacteria (S. aureus, C. albicans, and B. subtilis) and Gram-negative bacteria (E. coli and P. aeruginosa). [, ] While the exact mechanism of action remains to be fully elucidated, this difference in activity between HL and its copper complex suggests that metal coordination might play a crucial role in enhancing the antibacterial properties.
Q3: How does water influence the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester?
A3: Single-crystal X-ray structure analysis reveals that water plays a critical role in the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester. [, ] The water molecule acts as a bridge, forming hydrogen bonds with multiple molecules of the ester. Specifically, it engages in C–H⋯O, O–H⋯O, and N–H⋯O interactions, effectively creating a network of hydrogen bonds that govern the crystal packing. [, ] This water-mediated self-assembly highlights the importance of considering solvent interactions in crystal engineering and supramolecular chemistry.
Q4: What are the potential applications of Friedel-Crafts reactions involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid?
A4: Friedel-Crafts reactions utilizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a starting material have enabled the synthesis of diverse tricyclic pyrazole derivatives. [] These reactions, facilitated by catalysts such as AlCl3/CH3NO2, P2O5, or polyphosphoric acid, allow for the construction of complex structures including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and various other fused heterocycles. [] Given the known pharmaceutical potential of these scaffolds, this synthetic approach offers a valuable route to access novel compounds with potential therapeutic applications.
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